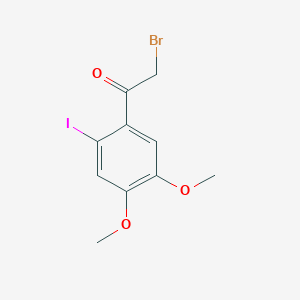![molecular formula C14H19NO B14296008 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine CAS No. 112462-89-2](/img/structure/B14296008.png)
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system that includes a furan ring and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
4-Methylpyridine: A simpler compound with a single pyridine ring.
2-Phenyloctahydrofuro[3,2-b]pyridine: Lacks the methyl group at the 4-position.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.
Uniqueness
4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine is unique due to its fused ring system and the presence of both a furan and a pyridine ring. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
特性
CAS番号 |
112462-89-2 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
4-methyl-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine |
InChI |
InChI=1S/C14H19NO/c1-15-9-5-8-13-12(15)10-14(16-13)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |
InChIキー |
SOYIQPDKXRNTAW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2C1CC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


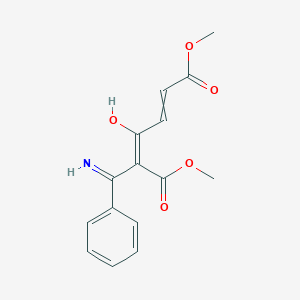
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
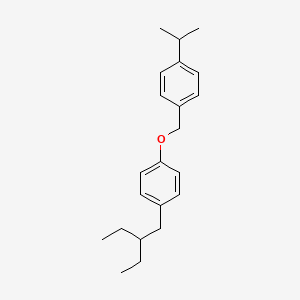
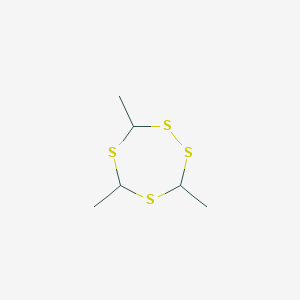

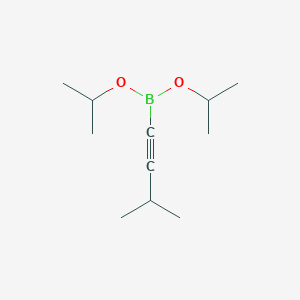
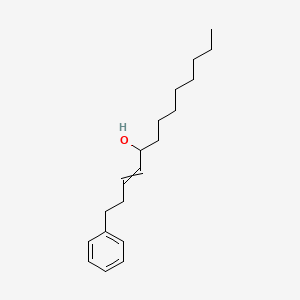
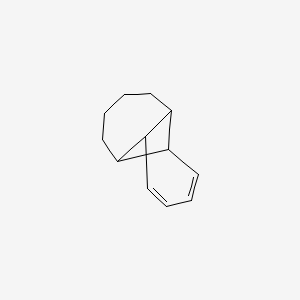
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
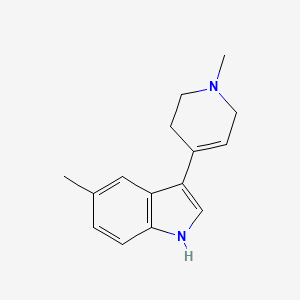
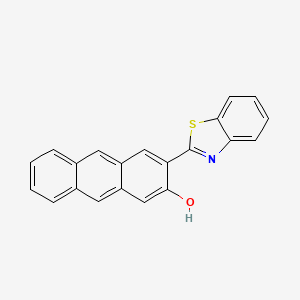
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
